molecular formula C6H8O7 B1611498 Citric acid-1,5-13C2 CAS No. 302912-06-7

Citric acid-1,5-13C2

Cat. No. B1611498
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-CQDYUVAPSA-N
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Description

Citric acid-1,5-13C2 is a labelled form of citric acid . Citric acid is found in many fruits and vegetables, especially in citrus fruits . It participates in biological processes in humans such as the citric acid cycle . The molecular formula of Citric acid-1,5-13C2 is C4 [13C]2H8O7 and its molecular weight is 194.11 .


Synthesis Analysis

Citric acid-1,5-13C2 can be synthesized from different precursors using various methods . One method involves the classical pyrolysis of citric acid . Another method uses microwave irradiation of glucose, and a third method involves the hydrothermal treatment of glucosamine hydrochloride . Each method affects the nature and properties of the resulting Citric acid-1,5-13C2 .


Molecular Structure Analysis

The molecular structure of Citric acid-1,5-13C2 is represented by the SMILES string OC(=O)C(O)(C13C=O)C13C=O . The InChI key is KRKNYBCHXYNGOX-CQDYUVAPSA-N .


Chemical Reactions Analysis

Citric acid-1,5-13C2, like citric acid, participates in various chemical reactions. For example, it plays a crucial role in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .


Physical And Chemical Properties Analysis

Citric acid-1,5-13C2 is a solid with a melting point of 153-159°C (lit.) .

Scientific Research Applications

Synthesis and Spectroscopic Study

  • Labeled citric acids, including (1′-13C)-, (3-13C)-, and (2,4-13C2) citric acid, are synthesized from simple compounds and characterized using NMR and mass spectroscopy. This allows for the preparation of mono- or multiply-labeled citric acids for various research applications (Winkel, Buitenhuis, & Lugtenburg, 2010).

Metal Coordination in Biological Systems

  • Citric acid is crucial as a metal chelator in biological systems, helping in solubilizing metals and increasing their bioavailability for plants and microbes. It's also thought to be a constituent of iron pools in plants and vertebrates. Understanding metal coordination by citric acid, especially its α-hydroxycarboxylate function, is essential (Silva, Kong, & Hider, 2009).

Nanoparticle Surface Functionalization

  • Citric acid derivatives are used for the stable, multidentate carboxylate binding to metal oxide nanoparticles, enabling modular functionalization of metal oxide surfaces through "click" chemistry. This has broad applications in nanoparticle modification and processing (Bishop et al., 2012).

Citric Acid Production Using Microorganisms

  • Citric acid, used widely in food and pharmaceutical industries, can be efficiently produced using fungi like Aspergillus niger with substrates like sugarcane molasses. Such studies focus on optimizing production conditions and understanding the biochemistry of citric acid accumulation (Al-Mokhtar & Bakhiet, 2015).

Citric Acid in Drug Formulation

  • Citric acid, a tricarboxylic acid, is widely used in drug formulation due to its biocompatibility, versatility, and environmentally friendly chemistry. Its functionality is leveraged in forming biodegradable polymers and co-formers in drug preparations (Lambros, Tran, Fei, & Nicolaou, 2022).

Sustainable Production from CO2

  • An engineered cyanobacterium has been used for the photosynthetic conversion of CO2 to citric acid, representing a sustainable production method. This innovation is crucial for reducing the carbon footprint of citric acid production (Zhang, Bryan, & Selão, 2022).

Safety And Hazards

As with any chemical, proper safety precautions should be taken when handling Citric acid-1,5-13C2. It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438005
Record name Citric acid-1,5-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citric acid-1,5-13C2

CAS RN

224054-26-6, 302912-06-7
Record name 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224054-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid-1,5-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302912-06-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Hou, R Mishra, J Harrison, J Ducrée - Available at SSRN 4180308 - papers.ssrn.com
Sample preparation for mass spectroscopy typically involves several liquid and solid phase clean-ups, extractions and other unit operations, which are labor-intensive and error-prone. …
Number of citations: 0 papers.ssrn.com
Y Hou - 2021 - era.library.ualberta.ca
The development of life sciences has imposed higher requirements for biochemical analysis, especially for point-of-care analysis. Polymer-made centrifugal CD microfluidic chips could …
Number of citations: 0 era.library.ualberta.ca
R Tiziani - 2021 - bia.unibz.it
World population will exceed 11 billion people by the end of the century leading to an increasing global demand for food, which is becoming more and more challenging to satisfy. In …
Number of citations: 2 bia.unibz.it

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